molecular formula C13H22N2O2S B2617991 tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate CAS No. 1286344-48-6

tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate

Cat. No. B2617991
CAS RN: 1286344-48-6
M. Wt: 270.39
InChI Key: ULSOAPDGLLKRRY-JXMROGBWSA-N
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Description

Tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TTPC and is a carbamate derivative of thioamide. TTPC has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

The study by Baillargeon et al. (2014) explores the hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners. This research highlights the structural features of similar carbamate compounds, emphasizing the significance of hydrogen bonding and dipole moments in determining molecular orientation and packing in crystals. Such insights are crucial for designing compounds with desired physical and chemical properties (Baillargeon, Lussier, & Dory, 2014).

Synthesis and Reaction Studies

Sakaitani and Ohfune (1990) discuss the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This study showcases the versatility of carbamate derivatives in synthetic organic chemistry, particularly in protecting group strategies, a fundamental aspect of building complex molecules (Sakaitani & Ohfune, 1990).

Crystalline Structure and Drug Synthesis

Research by Ober et al. (2004) on a carbocyclic analogue of a protected β-d-2-deoxyribosylamine elucidates the crystal structure of a tert-butyl carbamate derivative. Such structural analyses are essential for the enantioselective synthesis of carbocyclic analogues of nucleotides, highlighting the role of tert-butyl carbamate derivatives in the development of antiviral and anticancer drugs (Ober, Marsch, Harms, & Carell, 2004).

Lewis Pair Reactivity and C–H Bond Activation

Uhl et al. (2016) investigated aluminum and gallium hydrazides as active Lewis pairs, demonstrating their ability to activate C–H bonds. While not directly related to tert-butyl carbamates, this study highlights the broader context of C–H bond activation research, which is relevant to the synthesis and functionalization of a wide range of organic compounds, including carbamate derivatives (Uhl, Willeke, Hengesbach, Hepp, & Layh, 2016).

properties

IUPAC Name

tert-butyl N-[(E)-3-piperidin-1-ylprop-2-enethioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)14-11(18)7-10-15-8-5-4-6-9-15/h7,10H,4-6,8-9H2,1-3H3,(H,14,16,18)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOAPDGLLKRRY-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)C=CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=S)/C=C/N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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